molecular formula C9H15N3 B8606801 3-Azido-1,5,5-trimethyl-1-cyclohexene CAS No. 185447-96-5

3-Azido-1,5,5-trimethyl-1-cyclohexene

Cat. No. B8606801
Key on ui cas rn: 185447-96-5
M. Wt: 165.24 g/mol
InChI Key: JEJFZVQTFXLFMN-UHFFFAOYSA-N
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Patent
US06828462B2

Procedure details

To a cooled (0° C.) suspension of sodium azide (0.81 g, 12.5 mmol) in CH2Cl2 (5 ml) was added dropwise 53% aqueous H2SO4 (8 ml). The mixture was stirred for 10 min, then a solution of 3,5,5-trimethyl-2-cyclohexanol (33) (0.70 g, 5 mmol) in CH2Cl2 (8 ml) was added. The mixture was stirred for 20 h, poured into ice water, neutralized with aqueous NH4OH and extracted with CH2Cl2. The extract was washed with brine and dried over MgSO4. Filtration and evaporation of the solvent keeping the temperature below 25° C. gave an oil which was separated by column chromatography on silica gel (light petroleum ether). A fraction with Rf 0.8 (hexane) was collected. Evaporation of the solvent gave 34 as a colorless oil (0.365 g, 44%). 1H NMR (CDCl3, TMS): 0.89 and 1.01 (total 6H, both s, 5,5-CH3); 1.34 (1H, m, c-4-CH); 1.55-1.95 (3H, m, 4-CH, 6-CH2); 1.71 (3H, s, 1-CH3); 3.90 (1H, m, 3-CH) and 5.39 ppm (1H, s, C═CH).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].OS(O)(=O)=O.[CH3:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[CH2:14][CH2:13][CH:12]1O.[NH4+].[OH-]>C(Cl)Cl>[N:1]([CH:13]1[CH2:14][C:15]([CH3:18])([CH3:17])[CH2:16][C:11]([CH3:10])=[CH:12]1)=[N+:2]=[N-:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1C(CCC(C1)(C)C)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C.
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was separated by column chromatography on silica gel (light petroleum ether)
CUSTOM
Type
CUSTOM
Details
A fraction with Rf 0.8 (hexane) was collected
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1C=C(CC(C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.365 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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